N-(4-chloro-2-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of 4-chloro-2-methylphenylhydrazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as hydrazines or amines.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide
- N-(4-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide
- N-(4-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinecarbothioamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the phenyl ring, along with the dimethoxy substitution on the other phenyl ring, provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C17H18ClN3O3S |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[(3,5-dimethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C17H18ClN3O3S/c1-10-6-12(18)4-5-15(10)19-17(25)21-20-16(22)11-7-13(23-2)9-14(8-11)24-3/h4-9H,1-3H3,(H,20,22)(H2,19,21,25) |
InChI Key |
DYZYJIZIGMXKMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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